Lipophilicity (LogP) Differentiation: ~2–4× Higher LogP vs. Non-Benzyl-Substituted Pyrimidine Analogs
The target compound exhibits a computed LogP of 3.17, which is approximately 2.2–3.9 times higher than the LogP of 2-chloro-5-methylpyrimidine (LogP 0.82–1.44) and approximately 1.5–1.9 times higher than 2,4-dichloro-5-methylpyrimidine (LogP 1.67–2.09) . This elevated lipophilicity, conferred by the 3-fluorobenzyl substituent, places the compound in a more favorable partition coefficient range for membrane permeation while remaining within drug-like chemical space (LogP < 5). The TPSA remains constant at 25.78 Ų across all three compounds, indicating that the lipophilicity gain does not come at the expense of increased polar surface area. This differential lipophilicity is critical for applications requiring balanced aqueous solubility and passive membrane diffusion, particularly in central nervous system (CNS) drug discovery programs where LogP values of 2–4 are often targeted.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.17 |
| Comparator Or Baseline | 2-Chloro-5-methylpyrimidine: LogP = 0.82–1.44; 2,4-Dichloro-5-methylpyrimidine: LogP = 1.67–2.09 |
| Quantified Difference | ΔLogP ≈ +1.73 to +2.35 vs. 2-chloro-5-methylpyrimidine; ΔLogP ≈ +1.08 to +1.50 vs. 2,4-dichloro-5-methylpyrimidine |
| Conditions | Computed LogP values from vendor databases and predicted properties; experimental LogP not available for the target compound |
Why This Matters
This LogP differential directly impacts compound partitioning behavior in biological assays, extraction efficiency in analytical methods, and suitability for specific drug discovery campaigns where higher lipophilicity is required for target engagement or blood-brain barrier penetration.
